molecular formula C18H16FNO2 B4197082 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4197082
M. Wt: 297.3 g/mol
InChI Key: HHVMNYHNXNQESR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is an organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a fluorophenyl group and a methylbenzyl group attached to a pyrrolidinedione core

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-12-3-2-4-13(9-12)10-14-11-17(21)20(18(14)22)16-7-5-15(19)6-8-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVMNYHNXNQESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl moiety.

    Attachment of the Methylbenzyl Group: This can be done through alkylation reactions using methylbenzyl halides or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl and methylbenzyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved in its action may include modulation of enzyme activity, receptor binding, or interference with cellular processes .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-3-(3-ethylbenzyl)-2,5-pyrrolidinedione: Similar structure but with an ethyl group instead of a methyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Fluorophenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

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